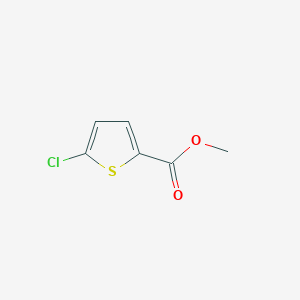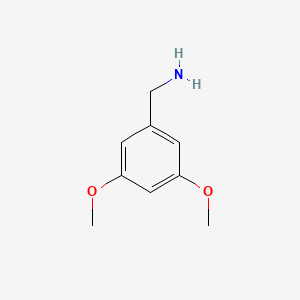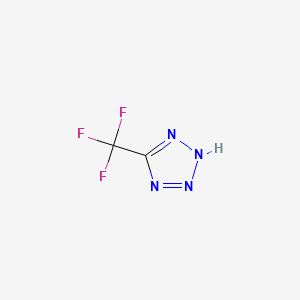
Methyl 5-chlorothiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-chlorothiophene-2-carboxylate” is a chemical compound with the CAS Number: 35475-03-7 . It has a molecular weight of 176.62 and is typically in liquid form .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-chlorothiophene-2-carboxylate” were not found in the search results, it’s worth noting that thiophene derivatives can be synthesized through various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The InChI code for “Methyl 5-chlorothiophene-2-carboxylate” is 1S/C6H5ClO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 5-chlorothiophene-2-carboxylate” has a melting point of 15-18°C , a boiling point of 226°C , and a flash point of 97°C . It has a specific gravity of 1.36 and a refractive index of 1.56 .Applications De Recherche Scientifique
Hydrolysis and Esterification in Drug Analysis
MCTC is used in the analytical determination of genotoxic impurities in drugs. For example, Ruan et al. (2016) developed a high-performance liquid chromatography (HPLC) method to separate MCTC as an esterification product in the drug Rivaroxaban. This method aided in accurately measuring residual genotoxic impurities in the drug substance, demonstrating the compound's utility in pharmaceutical analysis (Ruan et al., 2016).
Electrochemical Studies
MCTC has been studied for its electrochemical behavior. In a study by Rejňák et al. (2004), the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates, which are structurally similar to MCTC, was investigated. These studies provide insights into the electrochemical properties of thiophene derivatives, which can be relevant in developing new electrochemical sensors or energy storage materials (Rejňák et al., 2004).
Genotoxicity and Carcinogenicity Assessment
The assessment of genotoxic and carcinogenic potentials of thiophene derivatives, including compounds structurally related to MCTC, is a crucial research area. Lepailleur et al. (2014) used in vitro and in silico methodologies to study the genotoxic/mutagenic and carcinogenic potentials of various thiophene derivatives. Understanding these properties is vital for evaluating the safety of chemicals that contain thiophene rings, such as MCTC (Lepailleur et al., 2014).
Synthesis of Novel Compounds
MCTC serves as a building block in the synthesis of novel compounds. For instance, Yang et al. (2000) described the use of methyl thiophene-2-carboxylate (a compound closely related to MCTC) in synthesizing long-chain esters with remote hydroxyl and carboxyl groups. Such synthetic applications highlight the versatility of MCTC in organic chemistry and drug development (Yang et al., 2000).
Use in Cytotoxic Agents
Research into the development of cytotoxic agents often involves thiophene derivatives like MCTC. Mohareb et al. (2016) synthesized novel thiophene and benzothiophene derivatives, exploring their potential as anti-cancer agents. This research signifies the role of MCTC and its derivatives in the ongoing search for new therapeutic compounds (Mohareb et al., 2016).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
Methyl 5-chlorothiophene-2-carboxylate may potentially influence various biochemical pathways, but the specific pathways affected by this compound are currently unknown
Action Environment
The action, efficacy, and stability of Methyl 5-chlorothiophene-2-carboxylate can be influenced by various environmental factors . These factors could include the pH of the environment, the presence of other chemicals or biological entities, and physical conditions such as temperature and pressure.
Propriétés
IUPAC Name |
methyl 5-chlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVGSFPLDUMEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343397 | |
| Record name | methyl 5-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chlorothiophene-2-carboxylate | |
CAS RN |
35475-03-7 | |
| Record name | methyl 5-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-chlorothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q2: The research emphasizes the importance of accurate quantification of 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban. [] Could similar analytical challenges arise in detecting trace amounts of Methyl 5-chlorothiophene-2-carboxylate, if it were an intermediate or impurity? What analytical techniques could be employed?
A2: Yes, similar analytical challenges could definitely arise. Detecting and quantifying trace amounts of structurally related compounds, like Methyl 5-chlorothiophene-2-carboxylate as a potential impurity, requires highly sensitive and selective analytical methods. [] The researchers in the paper utilized HPLC (High Performance Liquid Chromatography) for the analysis of 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban. [] Similar chromatographic techniques, potentially coupled with mass spectrometry (HPLC-MS or GC-MS), would likely be necessary to achieve the required sensitivity and selectivity for Methyl 5-chlorothiophene-2-carboxylate quantification. Method development would need to focus on optimizing chromatographic separation and detection parameters to differentiate the compound from Rivaroxaban and other potential impurities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)





![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)



![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)